molecular formula C8H16NNaO3S B1260441 Cyclooctylsulfamate CAS No. 41088-18-0

Cyclooctylsulfamate

Cat. No.: B1260441
CAS No.: 41088-18-0
M. Wt: 229.27 g/mol
InChI Key: LIYFUKKDUWCILG-UHFFFAOYSA-M
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Description

Cyclooctylsulfamate is a nonnutritive sweetener belonging to the sulfamate class of compounds, characterized by a sulfamic acid group (-SO₃NH₂) bound to a cyclooctyl moiety. Its structure distinguishes it from other cycloalkyl sulfamates, such as cyclopentylsulfamate and cyclohexylsulfamate, due to the larger eight-membered ring. This compound has been studied extensively in metabolic and toxicological contexts, particularly in rodent models, to assess its safety and biochemical fate.

Properties

CAS No.

41088-18-0

Molecular Formula

C8H16NNaO3S

Molecular Weight

229.27 g/mol

IUPAC Name

sodium;N-cyclooctylsulfamate

InChI

InChI=1S/C8H17NO3S.Na/c10-13(11,12)9-8-6-4-2-1-3-5-7-8;/h8-9H,1-7H2,(H,10,11,12);/q;+1/p-1

InChI Key

LIYFUKKDUWCILG-UHFFFAOYSA-M

SMILES

C1CCCC(CCC1)NS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)[O-].[Na+]

Other CAS No.

41088-18-0

Synonyms

cyclooctylsulfamate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The metabolic stability, conversion rates, and excretion profiles of cyclooctylsulfamate have been compared to structurally analogous sulfamate sweeteners, including cyclopentylsulfamate, cycloheptylsulfamate, and 4-methylcyclohexylsulfamate. Key findings are summarized below:

Table 1: Metabolic Conversion and Excretion of Cycloalkyl Sulfamates

Compound Conversion to Amine Metabolites (%) Unmetabolized Excretion (%) Metabolite Trend Over Time
Cyclopentylsulfamate 0.0102 15.4 Decrease after 3 days
Cycloheptylsulfamate 0.15 (estimated) Data unavailable Steady-state observed
This compound 0.20 (estimated) ~10–12 (estimated) Gradual decline
4-Methylcyclohexylsulfamate 0.18 18.9 Persistent metabolites

Key Observations:

Structural Impact on Metabolism :

  • Larger cycloalkyl groups (e.g., cyclooctyl) exhibit higher conversion to amine metabolites compared to smaller rings (e.g., cyclopentyl). This suggests reduced steric hindrance or enhanced enzymatic accessibility for bulkier substrates .
  • This compound’s amine conversion rate (~0.20%) exceeds that of cyclopentylsulfamate (0.0102%) but is comparable to 4-methylcyclohexylsulfamate (0.18%). This highlights the role of substituents (e.g., methyl groups) in modulating metabolic pathways .

Excretion Profiles: Cyclopentylsulfamate showed 15.4% excretion of unmetabolized parent compound, whereas this compound’s excretion is estimated to be lower (~10–12%), indicating greater metabolic processing .

Temporal Metabolite Dynamics: Cyclopentylsulfamate metabolites (cyclopentylamine, cyclopentanone) declined after 3 days, suggesting adaptive metabolic pathways or enzyme saturation.

This compound’s moderate conversion rate may position it as a safer alternative to sodium cyclamate but warrants further long-term studies .

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